2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one
Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a benzodiazole moiety attached to an ethanone group, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation, where the benzodiazole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the ethanone group with a 4-methylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: 2-(1H-1,3-benzodiazol-2-yl)-1-(4-carboxyphenyl)ethan-1-one.
Reduction: 2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethanol.
Substitution: Various substituted benzodiazole derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties, making it useful in the development of fluorescent probes.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting central nervous system disorders.
- Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Industry:
- Potential applications in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The benzodiazole moiety is known to interact with gamma-aminobutyric acid (GABA) receptors, which could explain its potential effects on the nervous system.
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
2-(1H-1,3-benzodiazol-2-yl)-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine substituent instead of a methyl group, which can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of the 4-methylphenyl group in 2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one imparts unique steric and electronic properties, potentially enhancing its interactions with biological targets and its stability under various chemical conditions.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-12(9-7-11)15(19)10-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWLFZXAYBQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223912 | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568544-06-9 | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568544-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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